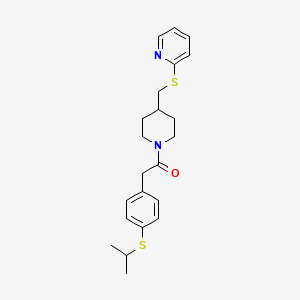
2-(4-(Isopropylthio)phenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Isopropylthio)phenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone is a complex organic compound with intriguing chemical properties. This compound belongs to the family of thioether compounds, characterized by the presence of sulfur atoms bonded to carbon. Its unique structure includes a combination of an isopropylthio group, a phenyl ring, and a piperidine ring with a pyridin-2-ylthio moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Isopropylthio)phenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone can be achieved through multiple synthetic routes, typically involving:
Step 1: The preparation of the 4-(isopropylthio)phenyl starting material via sulfidation reactions.
Step 2: Subsequent alkylation to introduce the ethanone group.
Step 3:
Step 4: Coupling with pyridin-2-ylthio moieties under controlled conditions.
Industrial Production Methods: Scaling up this synthesis for industrial production often involves optimization of reaction parameters to maximize yield and purity. Catalysts and solvents, such as acetonitrile and toluene, may be used to facilitate efficient reactions.
Types of Reactions:
Oxidation: The thioether groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide or m-chloroperoxybenzoic acid.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens like chlorine or bromine under UV light or with catalysts.
Major Products:
Oxidation forms sulfoxides or sulfones.
Reduction alters the ethanone group to secondary alcohols.
Substitution can introduce halogen atoms to the aromatic rings.
Scientific Research Applications
This compound finds applications across various scientific fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies of enzyme inhibition due to its thioether groups.
Medicine: Potential use in pharmaceuticals for its structural similarity to bioactive molecules.
Industry: Utilized in the development of specialized materials, such as sensors and polymers.
Mechanism of Action
The mechanisms by which 2-(4-(Isopropylthio)phenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone exerts its effects involve:
Molecular Targets: Interaction with enzymes and proteins, particularly through its thioether and aromatic groups.
Pathways Involved: Inhibition of enzyme activity and potential disruption of cellular signaling pathways.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as:
2-(4-(Methylthio)phenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone
2-(4-(Ethylthio)phenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone
2-(4-(Benzylthio)phenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone
2-(4-(Isopropylthio)phenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone is unique due to the isopropylthio group which provides distinct steric and electronic properties, influencing its reactivity and interaction with molecular targets.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2OS2/c1-17(2)27-20-8-6-18(7-9-20)15-22(25)24-13-10-19(11-14-24)16-26-21-5-3-4-12-23-21/h3-9,12,17,19H,10-11,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXYTXKEUVNHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2482325.png)
![1-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3-phenylurea](/img/structure/B2482328.png)
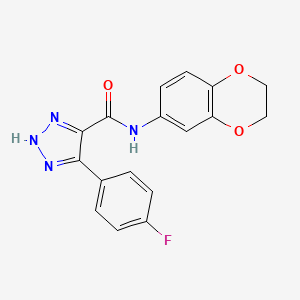
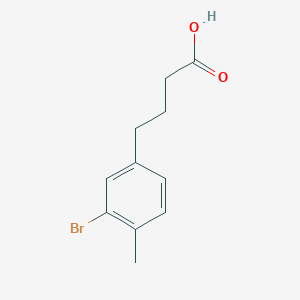
![1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene](/img/structure/B2482333.png)
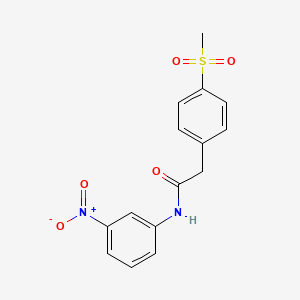
![Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B2482336.png)
![N-(3-{(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B2482337.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2482340.png)
![N-PHENYL-1-[5-(PYRROLIDINE-1-SULFONYL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE](/img/structure/B2482341.png)
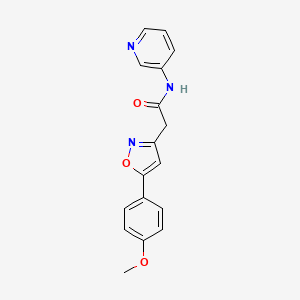
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B2482344.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2482347.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2482348.png)
